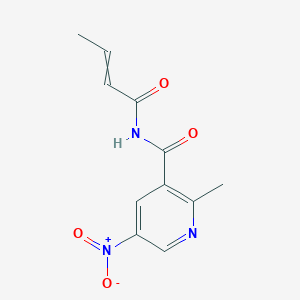![molecular formula C18H19N3O4S B14617305 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide CAS No. 58279-34-8](/img/structure/B14617305.png)
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide is a complex organic compound with the molecular formula C24H23N3O4S This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Ethylphenyl Ketone: The initial step involves the synthesis of 1-(4-ethylphenyl)ethanone, which can be achieved through Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Diazotization: The next step involves the diazotization of the ethylphenyl ketone to form the diazenyl intermediate.
Coupling Reaction: The diazenyl intermediate is then coupled with benzene-1-sulfonamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for developing new antibiotics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms due to its unique structure.
Industrial Applications: It can be used in the synthesis of dyes and pigments due to the presence of the diazenyl group, which imparts color properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide involves its interaction with biological targets:
Enzyme Inhibition: The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase.
Pathways Involved: The compound interferes with the folic acid synthesis pathway in bacteria, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease.
Uniqueness
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide is unique due to its complex structure, which combines the diazenyl and sulfonamide groups.
Properties
CAS No. |
58279-34-8 |
|---|---|
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[[1-(4-ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-3-13-4-6-14(7-5-13)18(23)17(12(2)22)21-20-15-8-10-16(11-9-15)26(19,24)25/h4-11,17H,3H2,1-2H3,(H2,19,24,25) |
InChI Key |
UVDCKCYVBFOEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C(=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)

![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)


![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)

